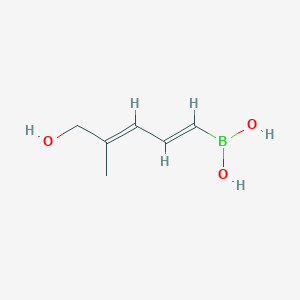
((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid: is an organic compound that features both a boronic acid group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid typically involves the hydroboration of a suitable diene precursor. One common method is the hydroboration-oxidation reaction, where a diene is treated with a borane reagent followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of base (e.g., potassium carbonate) for Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl or vinyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic tools and assays.
Industry:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of ((1E,3E)-5-Hydroxy-4-methylpenta-1-3-dien-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The conjugated diene system also allows for participation in various pericyclic reactions, contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar boronic acid functionality but lacks the conjugated diene system.
Vinylboronic Acid: Contains a vinyl group instead of the conjugated diene.
Allylboronic Acid: Features an allyl group rather than the conjugated diene.
Eigenschaften
CAS-Nummer |
165604-91-1 |
|---|---|
Molekularformel |
C6H11BO3 |
Molekulargewicht |
141.96 g/mol |
IUPAC-Name |
[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C6H11BO3/c1-6(5-8)3-2-4-7(9)10/h2-4,8-10H,5H2,1H3/b4-2+,6-3+ |
InChI-Schlüssel |
QXGSBRCWEARTGC-PIXFVPMGSA-N |
Isomerische SMILES |
B(/C=C/C=C(\C)/CO)(O)O |
Kanonische SMILES |
B(C=CC=C(C)CO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















